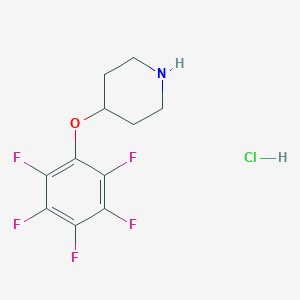

4-(Pentafluorophenoxy)piperidine hydrochloride

Description

4-(Pentafluorophenoxy)piperidine hydrochloride is a piperidine derivative with a 2,3,4,5,6-pentafluorophenoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₀F₅NO·HCl, and it has a molecular weight of 303.83 g/mol. The compound is synthesized via hydrogenation of benzyl-protected intermediates and subsequent reactions with isocyanates or acyl chlorides . The hydrochloride salt form enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name |

4-(2,3,4,5,6-pentafluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F5NO.ClH/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5;/h5,17H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHIDGPQVGRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is the most widely reported method for introducing the pentafluorophenoxy group onto piperidine. The amine group of piperidine is first protected to prevent undesired side reactions.

Protection of Piperidine

Etherification with Pentafluorophenyl Halides

Protected piperidine reacts with pentafluorophenyl bromide (C₆F₅Br) under basic conditions:

Optimization Notes :

-

Higher yields are achieved using polar aprotic solvents (DMF > DMSO).

-

Excess pentafluorophenyl bromide (1.5 equiv.) minimizes by-products.

Deprotection and Salt Formation

Mitsunobu Reaction

For piperidine derivatives with a hydroxyl group at the 4-position, the Mitsunobu reaction couples pentafluorophenol (C₆F₅OH) to form the ether bond.

Substrate Preparation

Mitsunobu Coupling

Limitations :

-

Requires stoichiometric amounts of DIAD and PPh₃, increasing cost.

-

Purification challenges due to triphenylphosphine oxide by-product.

Reductive Amination (Alternative Route)

While less common, reductive amination of 4-oxopiperidine with pentafluorophenol-derived amines has been explored:

Drawbacks : Low yield and competing side reactions limit industrial applicability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NAS (Cbz/Boc) | 65–72 | ≥98 | High | Moderate |

| Mitsunobu Reaction | 58–63 | 95–97 | Moderate | Low |

| Reductive Amination | 45–50 | 90–92 | Low | High |

Key Findings :

-

NAS is the most scalable and reproducible method.

-

Mitsunobu offers fewer protection/deprotection steps but higher reagent costs.

Purification and Characterization

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:3), yielding white crystals (MP: 208–210°C).

Chemical Reactions Analysis

3.1. Nucleophilic Substitution Reactions

The piperidine nitrogen can act as a nucleophile in various substitution reactions:

-

Alkylation Reactions : Piperidine can undergo alkylation with alkyl halides to form N-alkylpiperidines. For example:

where represents an alkyl halide.

-

Aromatic Nucleophilic Substitution : The pentafluorophenoxy group is highly electron-withdrawing due to the fluorine atoms, making it susceptible to nucleophilic attack, leading to substitution reactions that can modify the aromatic ring.

3.2. Reduction Reactions

The reduction of ketones or aldehydes adjacent to the piperidine ring can yield various derivatives:

-

Catalytic Hydrogenation : This method is often used to reduce double bonds or carbonyl groups adjacent to the piperidine structure under mild conditions using catalysts like palladium on carbon.

3.3. Cyclization Reactions

Cyclization reactions involving piperidines can lead to more complex structures:

-

Intramolecular Cyclization : Piperidines can participate in cyclization reactions when they contain suitable functional groups, leading to bicyclic or polycyclic compounds.

3.4. Functionalization Reactions

The presence of the pentafluorophenoxy group allows for further functionalization:

-

Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods (e.g., Suzuki or Heck reactions) enables the introduction of various substituents onto the aromatic ring, expanding its chemical diversity.

Reactivity and Stability

The stability and reactivity of 4-(pentafluorophenoxy)piperidine hydrochloride are influenced by several factors:

-

Electronic Effects : The electron-withdrawing nature of the pentafluorophenoxy group enhances the acidity of adjacent protons and affects nucleophilicity at the nitrogen atom.

-

Steric Hindrance : The bulky nature of the pentafluorophenoxy group may hinder certain reactions, particularly those requiring close proximity between reactive centers.

Data Table

This article provides a comprehensive overview of the chemical reactions associated with this compound, highlighting its synthesis, reactivity, and potential applications in various fields of research and industry.

Scientific Research Applications

Antibacterial Applications

The compound has been investigated for its antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of piperidine, including 4-(pentafluorophenoxy)piperidine hydrochloride, demonstrate significant activity against both Gram-positive and Gram-negative pathogens.

- Mechanism of Action : The antibacterial activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function. This is particularly relevant in the context of rising antibiotic resistance, where traditional antibiotics are becoming less effective against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Case Studies : A patent detailing the synthesis and application of piperidine derivatives highlights their efficacy in treating bacterial infections in warm-blooded animals, emphasizing their potential use in developing new antibacterial medications .

Anticancer Applications

Recent studies have also explored the potential of this compound in cancer therapy. The compound has been evaluated for its effects on various cancer cell lines.

- Biological Evaluation : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards T-lymphoblastic cell lines while sparing non-cancerous cells. This selectivity is crucial in minimizing side effects during treatment .

- Mechanisms of Action : The compound acts as a purine nucleoside phosphorylase (PNP) inhibitor, which is a target for therapeutic intervention in T-cell malignancies. Inhibitors based on this compound have demonstrated IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP .

Synthetic Methodologies

This compound serves as a valuable building block in synthetic organic chemistry.

- Chiral Resolution : The compound can be utilized as a chiral auxiliary in the synthesis of optically active compounds. Its ability to form diastereomeric salts facilitates the resolution of racemic mixtures into pure enantiomers, which is essential for developing pharmaceuticals with specific biological activities .

- Fluorination Reagents : The introduction of fluorine into bioactive molecules like 4-(pentafluorophenoxy)piperidine can significantly alter their chemical properties, enhancing their biological activity and stability .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Pentafluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The pentafluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(pentafluorophenoxy)piperidine hydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Melting Point (°C) | Key Structural Differences |

|---|---|---|---|---|---|

| 4-(Pentafluorophenoxy)piperidine HCl | C₁₁H₁₀F₅NO·HCl | 303.83 | 2,3,4,5,6-Pentafluorophenoxy | 187–190 | Electron-withdrawing pentafluoro group |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Not reported | Bulky aromatic substituent |

| 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | C₁₂H₁₃F₃NO·HCl | 295.69 | 3-Trifluoromethylphenoxy | Not reported | Trifluoromethyl group (electron-withdrawing) |

| 4-(4-Fluorobenzoyl)piperidine HCl | C₁₂H₁₃FNO·HCl | 265.70 | 4-Fluorobenzoyl (ketone) | Not reported | Ketone linkage vs. ether linkage |

| 4-(4'-Nitrophenoxy)piperidine HCl | C₁₁H₁₅ClN₂O₃ | 258.70 | 4-Nitrophenoxy | 228–229 | Nitro group (strong electron-withdrawing) |

Key Observations :

Pharmacological Activity

- 4-(Pentafluorophenoxy)piperidine HCl: Demonstrated anticonvulsant and antidepressant activity in animal models, likely due to interactions with serotonin or GABA receptors .

- Fexofenadine HCl : A piperidine-based antihistamine with a diphenylmethyl group, highlighting structural versatility for diverse therapeutic targets .

- 4-(Trifluoromethyl)piperidine HCl : The trifluoromethyl group may enhance metabolic stability, making it suitable for agrochemical or CNS drug development .

- 4-(4'-Nitrophenoxy)piperidine HCl: The nitro group’s reactivity suggests utility as a synthetic intermediate rather than a direct therapeutic agent .

Toxicity and Environmental Impact

- 4-(Pentafluorophenoxy)piperidine HCl: No specific toxicity data, but fluorine’s low toxicity profile suggests favorable safety .

- 4-(Diphenylmethoxy)piperidine HCl : Classified as harmful with delayed acute effects; environmental impact unstudied .

Biological Activity

4-(Pentafluorophenoxy)piperidine hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H9ClF5N

- Molecular Weight : 293.64 g/mol

- CAS Number : 125884-94-8

This compound features a piperidine ring substituted with a pentafluorophenoxy group, which significantly influences its biological properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. The compound has been studied for its potential as an inhibitor of certain enzymes and receptors involved in disease processes.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibition of PNP can lead to decreased proliferation of T-cell malignancies and other cancers .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus species . The pentafluorophenoxy group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.

Anticancer Activity

A series of studies have evaluated the anticancer potential of piperidine derivatives, including this compound. For instance, compounds structurally related to this piperidine have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- CCRF-CEM (T-lymphoblastic leukemia)

- MOLT-4 (T-cell leukemia)

- HeLa (cervical cancer)

The results indicated that certain derivatives exhibited low nanomolar IC50 values against T-cell malignancies, suggesting a strong selectivity for these cancer types .

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| 4-(Pentafluorophenoxy)piperidine | CCRF-CEM | <50 | High |

| Related Piperidine Derivative | MOLT-4 | <20 | Very High |

Antimicrobial Activity

In antimicrobial studies, piperidine derivatives were tested against various bacterial strains. The findings highlighted that some compounds demonstrated effective inhibition of bacterial growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that modifications in the piperidine structure can lead to enhanced antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the pentafluorophenoxy moiety increases electron-withdrawing effects, which may enhance binding affinity to target sites. Studies on related compounds have shown that variations in substituents on the piperidine ring can significantly impact both potency and selectivity against various biological targets .

Q & A

Q. What are the recommended methods for synthesizing 4-(Pentafluorophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between piperidine derivatives and pentafluorophenol. A base like triethylamine (TEA) can facilitate deprotonation of the phenol, while polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity. Reaction optimization should focus on:

- Temperature : Elevated temperatures (60–80°C) to accelerate kinetics while avoiding decomposition.

- Molar Ratios : Excess pentafluorophenol (1.2–1.5 equivalents) to drive the reaction to completion.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) for high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine C4-O linkage, pentafluorophenyl signals). 2D experiments (COSY, HSQC) resolve overlapping peaks .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Stability is influenced by:

- Moisture : Store in airtight containers with desiccants (silica gel) to prevent hydrolysis.

- Temperature : -20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Light : Amber vials to minimize photodegradation of the pentafluorophenoxy group .

Q. What solvents are compatible with this compound for experimental use?

- Methodological Answer : Solubility varies by solvent polarity:

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adopt OSHA/NIOSH guidelines:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Fume hood for weighing and reactions.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

- Methodological Answer : Systematically modify substituents (e.g., replacing pentafluorophenoxy with other aryloxy groups) and evaluate biological targets (e.g., receptor binding assays). Use parallel synthesis to generate analogs, followed by QSAR modeling to correlate structural features (e.g., Hammett σ values) with activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Replicate Studies : Control variables (e.g., compound purity, assay conditions).

- Meta-Analysis : Pool data from multiple sources, adjusting for batch effects.

- Mechanistic Probes : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Leverage density functional theory (DFT) to model transition states in reactions (e.g., SNAr mechanisms). Software like Gaussian or ORCA can calculate activation energies and optimize catalytic conditions (e.g., Pd-catalyzed couplings). Validate predictions with kinetic experiments .

Q. How can catalytic systems be optimized for greener synthesis of this compound?

- Methodological Answer : Explore:

- Biocatalysts : Immobilized lipases or esterases for enantioselective synthesis.

- Photocatalysis : Visible-light-driven reactions to reduce energy consumption.

- Flow Chemistry : Continuous reactors for improved heat/mass transfer and scalability .

Q. What analytical techniques are suitable for characterizing degradation products under stress conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) and analyze products via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.